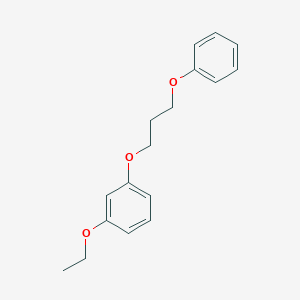

1-ethoxy-3-(3-phenoxypropoxy)benzene

Beschreibung

1-Ethoxy-3-(3-phenoxypropoxy)benzene is a benzene derivative featuring two ether-linked substituents: an ethoxy group at position 1 and a 3-phenoxypropoxy group at position 3 (Figure 1). The compound’s structure combines aromatic and aliphatic ether functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Eigenschaften

IUPAC Name |

1-ethoxy-3-(3-phenoxypropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-2-18-16-10-6-11-17(14-16)20-13-7-12-19-15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDKAUXTGXBFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(3-phenoxypropoxy)benzene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the etherification of 1-ethoxy-3-hydroxybenzene with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-(3-phenoxypropoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-3-(3-phenoxypropoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-(3-phenoxypropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethoxy-3-(3-phenoxypropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of benzene derivatives with alkoxy and phenoxy substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Lipophilicity: The 3-phenoxypropoxy chain in 1-ethoxy-3-(3-phenoxypropoxy)benzene likely increases lipophilicity compared to shorter-chain analogs like ethoxybenzene. This property is critical for penetration in agrochemical applications .

- Stability : Ether bonds generally confer hydrolytic stability, but the absence of steric protection (unlike etofenprox’s methyl group) may render it susceptible to oxidation .

- Solubility : Expected low water solubility due to aromatic and aliphatic ether moieties; solubility in organic solvents (e.g., DCM, ethyl acetate) is probable .

Functional and Application Differences

- Etofenprox : Optimized for insecticidal activity via extended alkoxy chains and methyl groups, enhancing target binding and environmental persistence.

- 1-Iodo Derivative : The iodine atom enables participation in catalytic cycles, making it valuable in synthetic chemistry.

- Nitro Derivative : Nitro groups are redox-active, suggesting utility in energetic materials or as intermediates for amine synthesis.

Research Findings and Data Gaps

Key gaps include:

- Synthetic Routes: No details on preparation methods (e.g., Williamson ether synthesis or nucleophilic substitution).

- Thermal Properties : Melting/boiling points and thermal stability remain uncharacterized.

- Biological Activity : Agrochemical or pharmacological efficacy requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.